N-Cyclohexyl-2-isocyanoacetamide
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Overview
Description
N-Cyclohexyl-2-isocyanoacetamide is an organic compound with the molecular formula C₉H₁₄N₂O It is characterized by the presence of an isocyanide group attached to a cyclohexyl ring and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-2-isocyanoacetamide can be synthesized through the reaction of cyclohexylamine with methyl cyanoacetate. The reaction typically involves the following steps:
Cyclohexylamine and Methyl Cyanoacetate Reaction: Cyclohexylamine is reacted with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out at room temperature and results in the formation of N-cyclohexyl-2-cyanoacetamide.
Conversion to Isocyanoacetamide: The N-cyclohexyl-2-cyanoacetamide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to convert the cyano group to an isocyano group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Multicomponent Reactions: It is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which involve the formation of complex molecules from simple starting materials
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Ugi reaction, the product is typically a peptidomimetic compound with potential biological activity .
Scientific Research Applications
N-Cyclohexyl-2-isocyanoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-isocyanoacetamide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to the formation of stable complexes and inhibition of biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-cyanoacetamide: A precursor in the synthesis of N-cyclohexyl-2-isocyanoacetamide.
Cyclohexyl isocyanide: Another isocyanide compound with similar reactivity but different applications.
Uniqueness
This compound is unique due to its combination of an isocyanide group with a cyclohexyl ring and an acetamide moiety. This structure imparts distinct reactivity and makes it a valuable building block in synthetic chemistry .
Properties
CAS No. |
63348-61-8 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-cyclohexyl-2-isocyanoacetamide |
InChI |
InChI=1S/C9H14N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,(H,11,12) |
InChI Key |
PNSRGIUWAAVXRF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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